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Compound of Interest

Compound Name: Cholesteryl 10-undecenoate

Cat. No.: B3123550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cholesteryl 10-undecenoate, a cholesteryl ester of significant interest in various research and

development fields. This document presents expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for

their acquisition.

Data Presentation
The following tables summarize the expected quantitative spectroscopic data for Cholesteryl
10-undecenoate. This data is compiled based on the known spectral characteristics of the

cholesterol moiety and the 10-undecenoate chain.

Table 1: ¹H NMR Spectroscopic Data (Expected Values)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~5.8 m 1H =CH- (undecenoate)

~5.4 m 1H
=CH- (cholesterol

ring)

~4.9 m 2H =CH₂ (undecenoate)

~4.6 m 1H
-CH-O- (cholesterol

C3)

~2.3 t 2H -CH₂-COO-

0.6 - 2.2 m ~58H

Cholesterol and

undecenoate aliphatic

protons

~1.0 s 3H
-CH₃ (cholesterol

C19)

~0.9 d 3H
-CH₃ (cholesterol

C21)

~0.85 d 6H
-CH₃ (cholesterol C26,

C27)

~0.68 s 3H
-CH₃ (cholesterol

C18)

Table 2: ¹³C NMR Spectroscopic Data (Expected Values)
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Chemical Shift (δ) ppm Assignment

~173 C=O (ester)

~140 =C< (cholesterol C5)

~139 =CH- (undecenoate)

~122 =CH- (cholesterol C6)

~114 =CH₂ (undecenoate)

~74 -CH-O- (cholesterol C3)

10 - 60 Cholesterol and undecenoate aliphatic carbons

Table 3: IR Spectroscopic Data (Expected Values)
Wavenumber (cm⁻¹) Intensity Assignment

~3077 Medium =C-H stretch (alkene)

2924, 2852 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1641 Medium C=C stretch (alkene)

~1170 Strong C-O stretch (ester)

~910 Medium =C-H bend (alkene)

Table 4: Mass Spectrometry Data (Expected
Fragmentation)

m/z Ion

552.92 [M]⁺ (Molecular Ion)

369.35 [Cholestenyl]⁺

185.15 [Undecenoic acid + H]⁺
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Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Dissolve approximately 5-10 mg of Cholesteryl 10-undecenoate in ~0.7 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of particulate matter.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (zg30).

Solvent: CDCl₃.

Temperature: 298 K.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.

¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

Solvent: CDCl₃.

Temperature: 298 K.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Referencing: The solvent peak of CDCl₃ is set to 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation:

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation:

Place a small amount of the solid Cholesteryl 10-undecenoate sample directly onto the

ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the built-

in clamp.

Data Acquisition:

Mode: ATR.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

A background spectrum of the clean ATR crystal should be collected prior to sample

analysis.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

A mass spectrometer capable of Electron Ionization (EI) or Electrospray Ionization (ESI). A

high-resolution mass spectrometer (e.g., Q-TOF) is recommended for accurate mass

determination.

Sample Preparation (for ESI):

Prepare a dilute solution of Cholesteryl 10-undecenoate (~1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

The solution may be infused directly or injected via a liquid chromatography system.

Data Acquisition (ESI-MS):

Ionization Mode: Positive ion mode is typically used for cholesteryl esters.

Mass Range: m/z 100-1000.

Capillary Voltage: ~3-4 kV.

Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

Drying Gas: Nitrogen, at a temperature of ~200-300 °C.

Data Acquisition (EI-MS):

Ionization Energy: 70 eV.

Source Temperature: ~200-250 °C.
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The sample is typically introduced via a direct insertion probe.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

compound like Cholesteryl 10-undecenoate.

Spectroscopic Analysis Workflow for Cholesteryl 10-undecenoate
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Caption: Workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Data Analysis of Cholesteryl 10-
undecenoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3123550?utm_src=pdf-body
https://www.benchchem.com/product/b3123550?utm_src=pdf-body-img
https://www.benchchem.com/product/b3123550#spectroscopic-data-for-cholesteryl-10-undecenoate-nmr-ir-mass-spec
https://www.benchchem.com/product/b3123550#spectroscopic-data-for-cholesteryl-10-undecenoate-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3123550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b3123550#spectroscopic-data-for-cholesteryl-10-
undecenoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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